molecular formula C9H5BrCl2N2 B11835629 8-Bromo-2,4-dichloro-7-methylquinazoline

8-Bromo-2,4-dichloro-7-methylquinazoline

Cat. No.: B11835629
M. Wt: 291.96 g/mol
InChI Key: KBNRSBPUSUJNCZ-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic Chemistry and Biological Research

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry and a focal point of extensive academic research. scispace.com This "privileged structure" is a common feature in over 200 naturally occurring alkaloids and a multitude of synthetic compounds, demonstrating its evolutionary selection for interacting with diverse biological targets. The versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov

This structural adaptability has led to the development of a wide array of quinazoline derivatives with a broad spectrum of pharmacological activities. wisdomlib.org These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antihypertensive properties. nih.govmdpi.comresearchgate.net The ability of quinazoline-based molecules to act as inhibitors of critical enzymes and receptors, such as tyrosine kinases, has made them particularly attractive for anticancer drug development. mdpi.com A number of quinazoline derivatives have been successfully commercialized as therapeutic agents, underscoring the clinical relevance of this heterocyclic system.

Table 1: Examples of Marketed Drugs Featuring the Quinazoline Scaffold

Drug Name Therapeutic Use
Gefitinib Non-small cell lung cancer
Erlotinib Non-small cell lung cancer, pancreatic cancer
Lapatinib Breast cancer
Afatinib Non-small cell lung cancer
Vandetanib Medullary thyroid cancer
Prazosin High blood pressure

| Doxazosin | High blood pressure, benign prostatic hyperplasia |

Overview of Halogenated and Methylated Quinazolines in Chemical Research

The introduction of halogen and methyl substituents onto the quinazoline core is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of the parent compound.

Halogenated Quinazolines: The incorporation of halogen atoms (F, Cl, Br, I) can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. pnrjournal.com Polyhalogenated quinazolines, in particular, serve as versatile starting materials for synthesizing polysubstituted derivatives with applications in materials science, such as in the development of luminescent materials and organic light-emitting diodes (OLEDs). researchgate.net The chloro and bromo groups in compounds like 8-Bromo-2,4-dichloro-7-methylquinazoline are excellent leaving groups, making them ideal handles for post-synthetic modification through various cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships.

Methylated Quinazolines: The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can have profound effects on a compound's properties despite its small size. mdpi.com The addition of a methyl group can:

Enhance Potency: By filling a small hydrophobic pocket in a target protein, a methyl group can increase binding affinity.

Improve Metabolic Stability: Methylation at a metabolically vulnerable site can block oxidative metabolism, thereby increasing the compound's half-life. mdpi.com

Modulate Conformation: The steric bulk of a methyl group can restrict the rotation of bonds, locking the molecule into a more bioactive conformation.

Structure-activity relationship studies on N-methyl-4-(4-methoxyanilino)quinazolines have revealed that substitution at the 7-position of the quinazoline ring is generally less tolerated than at the 6-position, highlighting the nuanced effects of substituent placement on biological activity. nih.gov

Research Gaps and Future Directions for this compound

Despite the extensive research into the broader family of substituted quinazolines, a significant research gap exists for the specific compound This compound . A thorough literature search reveals a lack of dedicated studies on its synthesis, characterization, and potential applications. This presents a compelling opportunity for further investigation.

Future research directions could include:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to this compound is a primary objective. This would be followed by comprehensive spectroscopic and crystallographic characterization to fully elucidate its molecular structure.

Exploration as a Synthetic Intermediate: The presence of three distinct halogen atoms (one bromine and two chlorines) at positions 2, 4, and 8 makes this compound a highly attractive and versatile building block. ruifuchem.com The differential reactivity of these halogens could be exploited in sequential cross-coupling reactions to generate a library of novel, highly substituted quinazoline derivatives for biological screening.

Pharmacological Screening: Given the wide range of biological activities associated with substituted quinazolines, this compound and its derivatives should be subjected to broad pharmacological screening. rsc.org This could uncover novel lead compounds for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govnih.gov

Materials Science Applications: Building on the known utility of polyhalogenated quinazolines, the potential of this compound as a precursor for novel optoelectronic materials could be explored. researchgate.net

The unique substitution pattern of this compound—combining the synthetic versatility of multiple halogen atoms with the modulating effect of a methyl group—positions it as a compound of significant interest for future academic and industrial research. Its exploration could lead to the discovery of novel chemical entities with valuable biological activities and material properties.

Table 2: Physicochemical Properties of the Closely Related Compound 8-Bromo-2,4-dichloroquinazoline (B1282574)

Property Value
CAS Number 331647-05-3 scbt.com
Molecular Formula C₈H₃BrCl₂N₂ scbt.com
Molecular Weight 277.93 g/mol sigmaaldrich.com
Appearance White to Brown Solid Powder ruifuchem.com
Purity >97.0% (HPLC) ruifuchem.com

| Storage Temperature | 2-8°C, under inert atmosphere sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

IUPAC Name

8-bromo-2,4-dichloro-7-methylquinazoline

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-3-5-7(6(4)10)13-9(12)14-8(5)11/h2-3H,1H3

InChI Key

KBNRSBPUSUJNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 8 Bromo 2,4 Dichloro 7 Methylquinazoline

Reactivity of Halogen Substituents on the Quinazoline (B50416) Core

The halogen atoms in 8-Bromo-2,4-dichloro-7-methylquinazoline are key sites for synthetic modification. The two chlorine atoms on the pyrimidine (B1678525) ring and the bromine atom on the benzene (B151609) ring exhibit differential reactivity, which can be exploited for selective functionalization.

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). Notably, the C4-chloro substituent is significantly more reactive than the C2-chloro substituent. mdpi.com This enhanced reactivity is attributed to the "alpha-nitrogen effect," where the adjacent N3 atom stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. mdpi.com This allows for the selective replacement of the C4-chloro group with a variety of nucleophiles, such as amines, alcohols, and thiols, while leaving the C2-chloro group intact under controlled conditions.

Furthermore, the halogen substituents serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings are commonly employed to introduce aryl, alkynyl, vinyl, and amino groups, respectively. In the context of cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. mdpi.com This suggests that the C8-bromo substituent on the benzene ring would be more reactive than the C2 and C4-chloro substituents in palladium-catalyzed reactions, offering another pathway for selective modification of the quinazoline core.

Table 1: Representative Reactions of Halogen Substituents on the Quinazoline Core
Reaction TypePositionReagents/CatalystProduct TypeReference Example
Nucleophilic SubstitutionC4 > C2Amines, Alcohols, Thiols4-Amino/Alkoxy/Thio-quinazolinesDisplacement by nucleophiles like piperidine is a known reaction for 2- and 4-halo derivatives. wikipedia.org
Kumada CouplingC4Grignard Reagent (e.g., t-BuMgCl), CuI4-Alkyl/Aryl-quinazolinesSelective reaction at C4 of 2,4-dichloroquinazoline (B46505) with t-BuMgCl. mdpi.com
Suzuki-Miyaura CouplingC8, C4, C2Boronic Acid, Pd CatalystAryl/Heteroaryl-substituted quinazolinesA common method for functionalizing halogenated quinazolines. mdpi.com
Sonogashira CouplingC8, C4, C2Terminal Alkyne, Pd/Cu CatalystAlkynyl-substituted quinazolinesFrequently used for Csp²-Csp bond formation on halo-quinazolines. mdpi.com
Buchwald-Hartwig AminationC8, C4, C2Amine, Pd CatalystAmino-substituted quinazolinesEnables C-N bond formation at halogenated positions. mdpi.com

Transformations Involving the Methyl Group

The methyl group at the C7 position is attached to the benzene ring and exhibits reactivity typical of a benzylic methyl group on an electron-rich aromatic system. While not activated to the same extent as methyl groups at the C2 or C4 positions, it can still undergo several important transformations.

One common reaction is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would convert the 7-methyl group into a 7-(bromomethyl) group, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

Oxidation of the methyl group is another potential pathway. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), can oxidize the methyl group to a carboxylic acid. However, such harsh conditions might also affect other sensitive parts of the molecule, potentially leading to oxidation of the quinazoline ring itself.

Table 2: Potential Transformations of the C7-Methyl Group
Reaction TypeReagentsProduct Functional GroupNotes
Benzylic HalogenationN-Bromosuccinimide (NBS), AIBN/light-CH₂BrCreates a reactive site for further nucleophilic substitution.
OxidationKMnO₄, heat-COOHHarsh conditions may lead to side reactions on the quinazoline core.
CondensationAldehydes (e.g., 4-chlorobenzaldehyde)Styryl derivativeReactivity is significantly lower than for C2/C4-methyl groups but may be possible under specific conditions. scirp.org

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in the quinazoline scaffold is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity.

The ring is generally resistant to electrophilic substitution. wikipedia.org Instead, its primary reactivity involves nucleophilic substitution at the C2 and C4 positions, which are further activated by the presence of the chloro leaving groups, as detailed in section 3.1.

The nitrogen atoms themselves can also participate in reactions. Protonation typically occurs at N3, which can induce hydration across the C=N3 bond in the presence of mildly acidic substrates. wikipedia.org The lone pairs on the nitrogen atoms are also susceptible to oxidation. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the ring nitrogens to form quinazoline N-oxides, either at the N1 or N3 position. nih.gov These N-oxides are valuable synthetic intermediates that can undergo rearrangements or deoxygenation. nih.gov Under harsh hydrolytic conditions (strong acid or base), the pyrimidine ring is susceptible to ring-opening, which can lead to the formation of 2-aminobenzaldehyde derivatives. wikipedia.orgnih.gov

Table 3: Reactivity of the Quinazoline Pyrimidine Ring
Reaction TypeSiteReagents/ConditionsProduct
Nucleophilic SubstitutionC2, C4Nucleophiles (amines, alkoxides)Substituted quinazolines
N-OxidationN1, N3m-CPBA, H₂O₂Quinazoline N-oxides nih.gov
Protonation/HydrationN3Mildly acidic aqueous solutionsHydrated quinazolinium species wikipedia.org
Hydrolysis/Ring OpeningPyrimidine RingStrong acid or base, heat2-Aminobenzaldehyde derivatives wikipedia.orgnih.gov

Reactivity of the Benzene Ring System

In contrast to the electron-deficient pyrimidine ring, the fused benzene ring is more susceptible to electrophilic aromatic substitution. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents: the C7-methyl group, the C8-bromo group, and the fused pyrimidine ring.

C7-Methyl Group : An activating, ortho,para-directing group. It will direct incoming electrophiles towards the C6 position (ortho) and the C5 position (meta to it, but para to the C2-N junction).

C8-Bromo Group : A deactivating, ortho,para-directing group. It directs towards the C7 position (ortho, already substituted).

Fused Pyrimidine Ring : A deactivating group that directs electrophilic attack away from the benzene ring, but if substitution occurs, it would favor positions meta to the nitrogen atoms (C6 and C8).

Considering these combined influences, the C6 position is the most likely site for electrophilic attack. It is ortho to the activating methyl group and meta to the deactivating bromo group, representing the most electronically enriched and accessible position. The C5 position is sterically hindered by the peri-interaction with the C4-chloro group and electronically less favored. For the unsubstituted quinazoline ring, the general order of reactivity towards electrophiles is 8 > 6 > 5 > 7. wikipedia.org The existing substituents in the target molecule significantly alter this preference, favoring the C6 position.

Table 4: Predicted Outcome of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄6-Nitro-8-bromo-2,4-dichloro-7-methylquinazoline
HalogenationBr₂/FeBr₃6,8-Dibromo-2,4-dichloro-7-methylquinazoline
SulfonationFuming H₂SO₄This compound-6-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃6-Acyl-8-bromo-2,4-dichloro-7-methylquinazoline

Oxidation and Reduction Pathways in Quinazoline Derivatives

The quinazoline core can undergo both oxidation and reduction reactions, leading to a variety of useful derivatives.

Reduction of the quinazoline system can be achieved selectively. Catalytic hydrogenation, for example with H₂ over a palladium catalyst, typically reduces the C3=N4 double bond of the pyrimidine ring to afford a 3,4-dihydroquinazoline. nih.gov Under more forcing conditions, such as using platinum oxide as a catalyst, the benzene ring can also be reduced, leading to the formation of octahydroquinazoline derivatives. nih.gov

Oxidation can occur at several sites. As mentioned previously, the nitrogen atoms can be oxidized to N-oxides, and the C7-methyl group can be oxidized to a carboxylic acid. Oxidation can also transform the quinazoline core itself. For instance, oxidation of quinazoline with hydrogen peroxide in an acidic medium can yield 3,4-dihydro-4-oxoquinazoline (a quinazolinone). nih.gov The conversion of the 4-chloro group to a 4-oxo group is a common transformation in quinazoline chemistry, often occurring under hydrolytic or oxidative conditions.

Table 5: Oxidation and Reduction Pathways for Quinazoline Derivatives
TransformationReagents/ConditionsProduct TypeReference
Reduction of Pyrimidine RingH₂, Catalyst (e.g., Pd)3,4-Dihydroquinazoline nih.gov
Reduction of Benzene RingH₂, PtO₂, high pressure5,6,7,8-Tetrahydro- or Octahydro-quinazoline nih.gov
Deoxygenation of N-oxideZn, NH₄ClQuinazoline nih.gov
Oxidation to QuinazolinoneH₂O₂, acid; or KMnO₄, alkaline3,4-Dihydro-4-oxoquinazoline nih.gov
N-Oxidationm-CPBAQuinazoline-N-oxide nih.gov

Mechanistic Investigations of Chemical Reactions Involving 8 Bromo 2,4 Dichloro 7 Methylquinazoline

Reaction Mechanism Elucidation for Halogenation Reactions

The synthesis of 8-Bromo-2,4-dichloro-7-methylquinazoline itself involves a crucial halogenation step, specifically the conversion of the corresponding diol, 8-bromo-7-methylquinazoline-2,4-diol, into the dichloro derivative. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

The mechanism is understood to be a two-stage process involving nucleophilic substitution at the carbon atoms of the heterocyclic ring. smolecule.com

Activation of Hydroxyl Groups: The reaction initiates with the phosphorylation of the hydroxyl groups at the C2 and C4 positions by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This step converts the hydroxyl groups, which are poor leaving groups, into much better leaving groups (chlorophosphate esters).

Nucleophilic Substitution: Subsequently, chloride ions (Cl⁻), present from the POCl₃ reagent, act as nucleophiles. They attack the now highly electrophilic C2 and C4 carbons. This attack proceeds via a nucleophilic aromatic substitution (SNAr) pathway, leading to the displacement of the chlorophosphate groups and the formation of the C-Cl bonds. The process occurs sequentially at both positions to yield the final 2,4-dichloro product. smolecule.com

The driving force for this reaction is the formation of stable phosphate (B84403) byproducts and the aromatic stability of the resulting quinazoline (B50416) ring.

Table 1: Mechanistic Steps in the Chlorination of 8-bromo-7-methylquinazoline-2,4-diol

StepDescriptionReactantsIntermediatesProducts
1 Activation 8-bromo-7-methylquinazoline-2,4-diol, POCl₃Chlorophosphate esters at C2 and C4-
2 Substitution Chlorophosphate intermediate, Cl⁻Meisenheimer-like complexThis compound, Phosphate byproducts

Mechanistic Pathways of Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. nih.gov The mechanism of these reactions, typically catalyzed by palladium complexes, follows a well-established catalytic cycle. The presence of three different halogen atoms (C8-Br, C4-Cl, C2-Cl) allows for potential regioselective couplings.

The general order of reactivity for carbon-halogen bonds in these cross-coupling reactions is C–I > C–Br > C–Cl. researchgate.net However, in the quinazoline system, the chlorine at the C4 position is exceptionally reactive due to the electronic influence of the adjacent nitrogen atom (the α-nitrogen effect). researchgate.net This effect makes the C4-Cl bond susceptible to oxidative addition by the low-valent metal catalyst (e.g., Pd(0)). Therefore, the C4 position is often the first to react, followed by the C8-bromo position, and finally the less reactive C2-chloro position.

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C4-Cl bond) of the quinazoline. This step forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen and the electronic properties of the carbon center. The C4 position is activated toward this step. researchgate.net

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction or an organotin compound in a Stille reaction) transfers its organic group to the palladium center, displacing the halide. This forms a new Pd(II) intermediate with both organic coupling partners attached.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 2: Relative Reactivity of Halogen Positions in Cross-Coupling Reactions

PositionHalogenRelative ReactivityMechanistic Reason
C4 ChlorineHighActivated by α-nitrogen effect, facilitating oxidative addition. researchgate.net
C8 BromineMediumStandard reactivity for an aryl bromide; more reactive than C-Cl but less activated than C4-Cl. researchgate.net
C2 ChlorineLowLess activated than the C4 position.

Nucleophilic Substitution Mechanism Studies

The chlorine atoms at the C2 and C4 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). Mechanistic studies on analogous 2,4-dichloroquinazoline (B46505) systems have shown a strong regioselective preference for substitution at the C4 position, especially with amine nucleophiles. nih.gov

The SNAr mechanism proceeds through a two-step addition-elimination sequence:

Nucleophilic Attack: The nucleophile (e.g., a primary or secondary amine) attacks the electrophilic carbon at either the C2 or C4 position. This initial attack is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the tetrahedral intermediate.

The regioselectivity for attack at the C4 position is a result of the greater stabilization of the Meisenheimer intermediate formed. When the nucleophile attacks C4, the negative charge in the intermediate is effectively delocalized onto the adjacent nitrogen atom at position 1. This stabilization is more significant than the stabilization provided by the nitrogen at position 3 when the attack occurs at C2. nih.gov Computational studies on 2,4-dichloroquinazoline have confirmed that the activation energy for the formation of the transition state leading to the C4-substituted product is lower than that for the C2-substituted product. nih.gov

Table 3: Factors Influencing Regioselectivity in Nucleophilic Substitution

FactorInfluence on C4 SubstitutionInfluence on C2 SubstitutionOutcome
Intermediate Stability High (Negative charge stabilized by adjacent N-1)Lower (Negative charge less effectively stabilized by N-3)Preferential attack at C4. nih.gov
Activation Energy Lower barrier for formation of transition stateHigher barrier for formation of transition stateC4 substitution is kinetically favored. nih.gov

Cyclization and Condensation Reaction Mechanisms

The formation of the fundamental quinazoline ring system, which is the core of this compound, occurs through various cyclization and condensation reactions. While specific studies on the synthesis of this exact substituted pattern are not widely detailed, the general mechanisms are well-understood from the broader chemistry of quinazoline synthesis. openmedicinalchemistryjournal.comnih.gov

A common route involves the cyclocondensation of an appropriately substituted anthranilamide or 2-aminobenzonitrile (B23959) derivative. For the target molecule, a plausible precursor would be a 2-amino-3-bromo-4-methylbenzoic acid derivative.

A representative mechanistic pathway could involve:

Amide/Nitrile Formation: Starting from a substituted anthranilic acid, the corresponding amide (anthranilamide) is formed.

Condensation and Cyclization: The anthranilamide is reacted with a one-carbon synthon (e.g., formic acid or an orthoester). The amino group of the anthranilamide acts as a nucleophile, attacking the electrophilic carbon of the synthon.

Intramolecular Cyclization: An initial condensation is followed by an intramolecular nucleophilic attack by the nitrogen of the newly formed amide/imidate onto the carbonyl/imine carbon of the benzoic acid derivative part of the molecule.

Dehydration/Aromatization: The cyclized intermediate undergoes dehydration to form the stable, aromatic quinazolinone (or quinazolinedione) ring system.

Subsequent halogenation, as described in section 4.1, would then be used to install the chloro groups at the C2 and C4 positions. Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, also provide efficient pathways to substituted quinazoline cores through a series of interconnected condensation and cyclization steps. openmedicinalchemistryjournal.com

Spectroscopic Characterization and Advanced Analytical Techniques for 8 Bromo 2,4 Dichloro 7 Methylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-Bromo-2,4-dichloro-7-methylquinazoline, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are critical for confirming its constitution.

In a typical ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons will exhibit characteristic chemical shifts, reported in parts per million (ppm). The protons on the quinazoline (B50416) ring system will appear in the aromatic region, and their splitting patterns (e.g., singlet, doublet, triplet) will be dictated by the coupling with neighboring protons. The methyl group at the 7-position is expected to present as a distinct singlet in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate resonance in the spectrum. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms and functional groups. For instance, the carbon atoms bonded to the electronegative chlorine and bromine atoms will be significantly deshielded and resonate at a lower field.

¹H NMR (Predicted)
Assignment Chemical Shift (ppm)
Aromatic-H7.5 - 8.5
Methyl-H2.3 - 2.7
¹³C NMR (Predicted)
Assignment Chemical Shift (ppm)
C-Cl150 - 165
C-Br115 - 130
Aromatic C-H120 - 140
Aromatic C (quaternary)140 - 160
Methyl-C15 - 25

Mass Spectrometry (MS) Techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a particularly valuable technique. ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight. The high-resolution capability allows for the determination of the exact mass with a high degree of accuracy, which in turn enables the calculation of the elemental formula. The isotopic pattern observed in the mass spectrum is also highly informative. The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion, providing definitive evidence for the presence of these halogens in the molecule.

Mass Spectrometry Data (Predicted)
Ion m/z
[M+H]⁺Corresponds to the exact mass of C₉H₆BrCl₂N₂ + H⁺
Characteristic Isotopic Pattern Due to the presence of Br and Cl isotopes

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Specific bonds within a molecule vibrate at characteristic frequencies, and these absorptions are recorded in an IR spectrum.

The IR spectrum of this compound will exhibit several key absorption bands that are indicative of its structure. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system will appear in the 1450-1650 cm⁻¹ region. The presence of the methyl group will be confirmed by C-H stretching and bending vibrations. Furthermore, the C-Cl and C-Br stretching vibrations will be present in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

Infrared (IR) Spectroscopy Data (Predicted)
Functional Group Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch1600 - 1650
C=C Stretch (Aromatic)1450 - 1600
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Advanced Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of a synthesized compound and for analyzing complex mixtures. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC or UPLC method is commonly employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The compound is detected as it elutes from the column, often using a UV detector set at a wavelength where the quinazoline ring system exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A high purity sample will show a single, sharp peak with a consistent retention time under specific chromatographic conditions.

Chromatographic Method (Typical)
Technique HPLC or UPLC
Stationary Phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at a specific wavelength (e.g., 254 nm)

Computational Chemistry and Molecular Modeling Studies of 8 Bromo 2,4 Dichloro 7 Methylquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of multiple halogen atoms is expected to lower both HOMO and LUMO energy levels, affecting the molecule's ability to participate in charge-transfer interactions. orientjchem.org

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. It visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions. For 8-Bromo-2,4-dichloro-7-methylquinazoline, the nitrogen atoms of the quinazoline (B50416) ring are expected to be nucleophilic sites. The carbon atoms attached to the chlorine (C2 and C4) and bromine (C8) atoms are highly electrophilic, making them susceptible to nucleophilic attack, which is a cornerstone of their synthetic utility. nih.gov

DFT calculations are also instrumental in predicting reaction energetics and regioselectivity. In the case of 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) reactions are common. Theoretical calculations have shown that the carbon at the 4-position has a higher LUMO coefficient and that the activation energy for nucleophilic attack is lower at this position compared to the 2-position. nih.gov This explains the experimentally observed regioselectivity where nucleophiles preferentially attack the C4 position under mild conditions. stackexchange.com The presence of the C8-bromo and C7-methyl groups would further modulate the energetics of such reactions.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Quinazolines
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Quinazoline-6.58-1.255.332.45
4-Chloroquinazoline-6.75-1.605.153.10
6-Bromoquinazoline-6.69-1.515.182.89
2,4-Dichloroquinazoline (B46505)-7.01-2.054.961.88
This compound (Predicted) -7.15 -2.20 4.95 2.10

Note: Data for specific compounds are illustrative and derived from typical values found in computational studies of quinazoline analogues. The values for the target compound are predicted based on substituent effects.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid scaffold like this compound, MD simulations are most insightful when studying its interaction with a biological target, such as a protein receptor. abap.co.in These simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This parameter measures the average deviation of a molecule's or complex's backbone atoms over time from a reference structure (usually the initial docked pose). A stable RMSD value over the simulation time (typically fluctuating within 1-3 Å for the protein) suggests that the complex is structurally stable and has reached equilibrium. abap.co.ingithub.io For the ligand, a low and stable RMSD indicates it remains firmly bound in the active site.

RMSF: This parameter measures the fluctuation of individual residues or atoms around their average position. github.io Plotting RMSF against the residue number helps identify which parts of the protein are flexible and which are rigid. High fluctuations in the residues of the binding pocket could indicate induced-fit effects or instability, whereas stable binding pocket residues suggest a well-accommodated ligand. researchgate.net

For this compound, MD simulations would reveal how the bulky bromo and chloro substituents orient themselves within a binding pocket and whether they contribute to a stable binding mode. The simulations can confirm if key interactions observed in static docking models, such as hydrogen or halogen bonds, are maintained throughout the simulation period. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Quinazoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com These models are widely used in drug discovery to predict the activity of novel compounds and to guide the design of more potent analogues. For the quinazoline scaffold, numerous QSAR studies have been conducted, particularly for their activity as kinase inhibitors (e.g., EGFR inhibitors). frontiersin.orgijper.org

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build an equation that relates these descriptors to the observed activity. researchgate.net Important descriptors for quinazoline derivatives often include:

Electronic Descriptors: Atomic net charges, dipole moment, HOMO/LUMO energies. These describe the electronic aspects of the molecule and its ability to engage in electrostatic or charge-transfer interactions. orientjchem.org

Steric Descriptors: Molecular weight, molar volume, and specific steric parameters (e.g., Verloop sterimol). These relate to the size and shape of the molecule, which are crucial for fitting into a protein's binding site.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which quantifies the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Based on established QSAR models for halogenated quinazolines, the substituents on this compound would contribute significantly to its predicted activity. The chloro and bromo groups would enhance hydrophobic interactions and potentially form halogen bonds, while the methyl group could provide favorable van der Waals contacts in a hydrophobic pocket. nih.govmdpi.com By inputting the calculated descriptors for this specific compound into a validated QSAR model for a relevant target, one could predict its potential biological activity. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis for In Vitro Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg It is extensively used to understand the binding mode of inhibitors and to screen virtual libraries for potential drug candidates. Quinazoline derivatives are well-known inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), where they typically bind to the ATP-binding site. nih.govijcce.ac.ir

For this compound, docking studies would be performed by placing the molecule into the active site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol).

A hypothetical docking of this compound into a kinase active site would likely reveal several key interactions:

Hydrogen Bonding: One of the quinazoline nitrogen atoms (typically N1) often acts as a hydrogen bond acceptor, forming a crucial interaction with a backbone NH group in the hinge region of the kinase (e.g., Met793 in EGFR). ijcce.ac.ir

Hydrophobic Interactions: The quinazoline ring system itself is aromatic and engages in hydrophobic interactions with nonpolar residues in the active site. The 7-methyl group would further enhance these interactions.

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with Lewis basic sites like backbone carbonyl oxygens or certain amino acid side chains. researchgate.netbiorxiv.org These interactions can significantly contribute to binding affinity and selectivity. semanticscholar.org The C8-bromo group, in particular, could explore deeper pockets of the active site.

The output of a docking simulation provides a binding score and a visual representation of the ligand's pose, offering mechanistic hypotheses that can be tested experimentally. mdpi.com

Table 2: Potential Interactions of this compound in a Kinase Active Site (Hypothetical)
Substituent/MoietyPositionPotential Interaction TypePotential Interacting Residues
Quinazoline Ring-Hydrogen Bond (N1), HydrophobicHinge Region (e.g., Met), Alanine, Valine, Leucine
ChlorineC2Halogen Bond, HydrophobicBackbone Carbonyl, Threonine, Serine
ChlorineC4Halogen Bond, HydrophobicBackbone Carbonyl, Glycine-rich loop
Methyl GroupC7Hydrophobic, van der WaalsLeucine, Isoleucine, Valine
BromineC8Halogen Bond, HydrophobicAspartate, Glutamate (via Oxygen), Deeper pocket residues

Prediction of Synthetic Accessibility and Reactivity

Before committing resources to synthesis, it is useful to computationally assess a molecule's synthetic accessibility and predict its chemical reactivity.

Synthetic Accessibility (SA): Several computational models exist to predict how easily a molecule can be synthesized. The Synthetic Accessibility Score (SAscore) is a widely used metric that calculates a score from 1 (easy to make) to 10 (very difficult to make). novartis.comebi.ac.uk This score is based on an analysis of millions of known compounds and combines two components:

Fragment Contributions: The score is penalized for containing fragments that are uncommon in the database of known molecules, assuming that rare fragments are more difficult to synthesize.

Complexity Penalty: The score is increased for complex features like stereocenters, macrocycles, and non-standard ring fusions. researchgate.net

This compound, being a substituted, fused heterocyclic system, would likely have a moderate SAscore. While the quinazoline core is common, the specific polyhalogenated pattern might increase its complexity score. Other scores like SYBA and RAscore also provide similar predictions based on different algorithms. chemrxiv.orgmedchemica.com

Reactivity Prediction: Computational methods, supported by extensive experimental data, can predict the relative reactivity of the different halogenated positions on the molecule. mdpi.com For polyhalogenated quinazolines, the reactivity towards cross-coupling and nucleophilic substitution reactions is not uniform.

C4-Cl: This position is the most reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electronic effect of the adjacent N3 nitrogen atom. nih.govrsc.org

C2-Cl: This position is significantly less reactive than C4 and typically requires harsher reaction conditions to undergo substitution. stackexchange.com

C8-Br: The reactivity of a halogen on the fused benzene (B151609) ring is different from those on the pyrimidine (B1678525) ring. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed reactions (e.g., Suzuki, Heck). nih.gov Therefore, under specific catalytic conditions, selective reaction at the C8-Br position could be achieved while leaving the C-Cl bonds intact.

This differential reactivity allows for the sequential and regioselective functionalization of the this compound scaffold, making it a highly valuable building block for creating diverse molecular libraries. mdpi.com

Structure Activity Relationship Sar Studies of 8 Bromo 2,4 Dichloro 7 Methylquinazoline Derivatives for in Vitro Mechanistic Investigations

Influence of the Halogenation Pattern on Biological Target Interactions

Halogenation is a key strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. In quinazoline (B50416) derivatives, the position and nature of halogen substituents can profoundly impact their biological activity. The presence of a bromine atom at the 8-position of the quinazoline ring, as seen in 8-Bromo-2,4-dichloro-7-methylquinazoline, is expected to enhance its interaction with biological targets. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the active sites of proteins. This can lead to increased binding affinity and potency.

Studies on other quinazoline derivatives have shown that the presence of a halogen at the 6 and 8-positions can improve antimicrobial and cytotoxic activities. nih.gov For instance, the substitution of the quinazoline ring with iodine at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov While direct comparative studies on the 8-bromo versus other halogen substitutions for this specific compound are limited, the electron-withdrawing nature and the potential for halogen bonding of the bromine at position 8 are critical determinants of its biological activity.

Table 1: Influence of Halogenation at Position 8 on In Vitro Biological Activity

CompoundHalogen at C8Relative Potency (Hypothetical)
Derivative A-H1x
Derivative B-F5x
Derivative C-Cl10x
This compound -Br 15x
Derivative D-I12x

Role of Methyl Group Substitution in Modulating In Vitro Mechanistic Activity

The presence of a methyl group at the 7-position of the quinazoline ring in this compound is another important structural feature. Methyl groups are known to influence the electronic properties and steric profile of a molecule. The methyl group at C7 can enhance the lipophilicity of the compound, which may improve its ability to cross cellular membranes and reach intracellular targets.

Furthermore, the methyl group can have a subtle but significant impact on the conformation of the quinazoline ring and its substituents, thereby influencing how the molecule fits into the binding pocket of a target protein. The electronic effect of the methyl group, being weakly electron-donating, can also modulate the reactivity of the quinazoline core. While specific mechanistic studies on the 7-methyl group in this exact compound are not extensively documented, SAR studies on other quinazoline derivatives suggest that substitution at this position can be crucial for optimizing biological activity.

Table 2: Effect of C7-Methyl Substitution on In Vitro Activity

CompoundSubstituent at C7Lipophilicity (LogP - Hypothetical)Relative Activity (Hypothetical)
8-Bromo-2,4-dichloroquinazoline (B1282574)-H3.51x
This compound -CH₃ 4.0 2.5x
8-Bromo-2,4-dichloro-7-ethylquinazoline-CH₂CH₃4.32.0x

Impact of Substituents at Positions 2 and 4 on In Vitro Biological Activity Profile

The chlorine atoms at positions 2 and 4 of the quinazoline ring in this compound are highly significant for its reactivity and biological activity. These positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to explore the SAR. The dichloro substitution pattern makes the compound a versatile intermediate for the synthesis of a library of derivatives with diverse biological profiles.

The nature of the substituent introduced at the C2 and C4 positions can dramatically alter the compound's mechanism of action and target selectivity. For example, the introduction of anilino groups at the 4-position has been a successful strategy in the development of potent kinase inhibitors. nih.gov The reactivity of the chlorine atoms allows for the exploration of a vast chemical space, enabling the fine-tuning of the molecule's properties to achieve desired biological effects. The volume and electronic nature of the groups at these positions are critical for binding to target proteins. tandfonline.com

Table 3: Hypothetical In Vitro Activity of C2 and C4 Substituted Derivatives

Derivative of 8-Bromo-7-methylquinazolineC2-SubstituentC4-SubstituentTarget (Hypothetical)IC₅₀ (nM) (Hypothetical)
Parent Compound -Cl -Cl --
Derivative 1-NH₂-ClKinase A500
Derivative 2-Cl-NH-PhKinase B50
Derivative 3-NH-CH₃-NH-PhKinase B25
Derivative 4-OCH₃-NH-Ph-FKinase C10

Exploration of Substituent Effects on the Quinazoline Ring System Modulating Mechanism

The combination of the 8-bromo, 7-methyl, and 2,4-dichloro substituents creates a unique electronic and steric environment that dictates the molecule's preferred binding mode and mechanism of action. For instance, the presence of these groups can influence the orientation of substituents introduced at the 2 and 4 positions, thereby affecting their interaction with key amino acid residues in a target's active site. Understanding these intricate substituent effects is crucial for the rational design of more potent and selective quinazoline-based therapeutic agents.

Table 4: Summary of Substituent Effects on the Quinazoline Ring

SubstituentPositionElectronic EffectSteric EffectPotential Impact on Mechanism
Bromo8Electron-withdrawing, Halogen bondingModerate bulkEnhanced binding affinity
Methyl7Weakly electron-donatingSmall bulkIncreased lipophilicity, altered conformation
Chloro2Electron-withdrawingSmall bulkReactive site for substitution, influences ring electronics
Chloro4Electron-withdrawingSmall bulkReactive site for substitution, influences ring electronics

Insufficient Scientific Data on this compound Prevents In-Depth Analysis

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research data for the compound this compound. While the quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for various therapeutic purposes, specific studies detailing the role of this compound as a synthetic intermediate, its use in rational drug design, or its contribution to chemical space expansion are not present in the public domain.

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Quinazolines, in general, fit this description, with many derivatives finding application as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.

However, the specific substitution pattern of this compound—with a bromine atom at position 8, chlorine atoms at positions 2 and 4, and a methyl group at position 7—defines its unique chemical properties and reactivity. Without dedicated studies on this particular molecule, any discussion of its utility would be speculative and extrapolated from related but distinct analogs, such as 8-bromo-2,4-dichloroquinazoline or other methylated quinazolines.

Detailed research findings are essential to accurately describe:

Role of 8 Bromo 2,4 Dichloro 7 Methylquinazoline As a Privileged Scaffold and Synthetic Intermediate

Contribution to Chemical Space Expansion in Medicinal Chemistry Research:To assess its contribution, one would need to analyze libraries of compounds synthesized from this specific starting material and evaluate their structural diversity and novelty. Such data is currently unavailable.

Due to the absence of specific scientific literature focusing on 8-Bromo-2,4-dichloro-7-methylquinazoline, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content. Further research and publication in peer-reviewed journals are required to elucidate the specific roles and applications of this compound in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Bromo-2,4-dichloro-7-methylquinazoline with high purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For bromo- and chloro-substituted quinazolines, halogenation reactions using reagents like PCl₅ or POCl₃ under reflux conditions are common for introducing chlorine atoms. Bromination can be achieved using bromine in acetic acid or DMF with catalysts like FeBr₃. Purification via column chromatography (e.g., silica gel with a 60% methanol/2N HCl eluent) ensures high purity, as demonstrated in similar quinazoline derivatives . Kinetic studies under controlled pH (e.g., 3–9) are critical to optimize substitution rates and minimize side products .
Step Reagent/Condition Purpose Reference
ChlorinationPOCl₃, refluxIntroduce Cl substituents
BrominationBr₂, FeBr₃Introduce Br substituent
PurificationColumn chromatography (60% MeOH/2N HCl)Remove impurities

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy : Monitor absorbance peaks specific to quinazoline cores (e.g., ~270 nm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/Cl .
  • HPLC : Use a C18 column with acetonitrile/water gradient to assess purity (>97%) .
    Cross-validation with elemental analysis ensures stoichiometric accuracy.

Advanced Research Questions

Q. How do pH and solvent polarity influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The compound’s electrophilic sites (C-2, C-4) are sensitive to pH. Under acidic conditions (pH < 4), protonation of the quinazoline ring enhances electrophilicity, accelerating substitutions. In polar aprotic solvents (e.g., DMF), reaction rates increase due to better stabilization of transition states. Kinetic studies (e.g., monitoring rate constants via UV spectroscopy at varying pH) are essential to map reactivity profiles .

Q. What strategies resolve contradictions in spectroscopic data for halogenated quinazolines?

  • Methodological Answer : Discrepancies between NMR, MS, or UV data often arise from residual solvents, tautomerism, or isotopic interference. Mitigation strategies include:

  • Triangulation : Validate results using multiple techniques (e.g., ¹H/¹³C NMR, HSQC for structural ambiguity) .
  • Controlled Recrystallization : Eliminate solvent artifacts by recrystallizing in inert solvents (e.g., ethanol/water) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Q. How can substituent electronic effects on this compound’s reactivity be systematically studied?

  • Methodological Answer : Design a comparative study using analogs (e.g., 7-Bromo-2,4-dichloro-8-fluoroquinazoline ):

  • Synthetic Variation : Replace -CH₃ with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂).
  • Kinetic Analysis : Measure reaction rates (e.g., SNAr with amines) under standardized conditions.
  • Hammett Plots : Correlate substituent σ values with rate constants to quantify electronic effects .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing kinetic data in halogenated quinazoline reactions?

  • Methodological Answer : Use nonlinear regression to fit time-dependent concentration data to rate equations (e.g., pseudo-first-order kinetics). Error analysis should include:

  • Standard Deviation : Replicate experiments (n ≥ 3) to assess precision.
  • Confidence Intervals : Apply t-tests to compare rate constants under different conditions .
  • ANOVA : Identify significant factors (e.g., temperature, catalyst) in multi-variable experiments .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Library Synthesis : Prepare analogs with systematic substituent variations (e.g., halogens, alkyl groups) .
  • Biological Assays : Test inhibition of kinase targets (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA).
  • Data Correlation : Use multivariate regression to link structural descriptors (e.g., logP, Hammett σ) with activity .

Safety & Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.